Sodium Iodamide (CAS 10098-82-5): Physicochemical Profiling and Mechanistic Applications in Radiography
Sodium Iodamide (CAS 10098-82-5): Physicochemical Profiling and Mechanistic Applications in Radiography
Executive Summary
Sodium iodamide (CAS 10098-82-5) is a first-generation, ionic, monomeric iodinated radiocontrast agent historically utilized in clinical urography, computed tomography, and angiography. While largely superseded in modern clinical practice by non-ionic, low-osmolar alternatives, sodium iodamide remains a critical reference compound in pharmacological research, particularly in studies investigating contrast-induced nephropathy (CIN), renal tubular secretion mechanisms, and the cellular toxicity of hyperosmolar agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacokinetic behavior, and established experimental workflows.
Physicochemical Properties & Structural Causality
The diagnostic efficacy of sodium iodamide is fundamentally derived from its molecular structure: a triiodinated benzene ring. Iodine (atomic number 53) possesses a high electron density, which provides excellent attenuation of X-ray photons, thereby enhancing radiographic contrast between perfused tissues and surrounding structures [1].
As an ionic monomer, sodium iodamide dissociates in aqueous solution into two particles: the radiopaque iodamide anion and the sodium cation. This dissociation yields a ratio of 3 iodine atoms to 2 dissolved particles (a 1.5 ratio agent). Consequently, formulations of sodium iodamide exhibit significant hyperosmolality relative to human blood plasma (~300 mOsm/kg), often exceeding 1500 mOsm/kg at diagnostic concentrations. This hyperosmolality is the primary causal factor for fluid shifts into the vasculature, endothelial shear stress, and subsequent chemotoxicity [2].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical descriptors of sodium iodamide [1].
| Property | Value |
| Chemical Name | Sodium Iodamide; Iodamide sodium salt |
| CAS Registry Number | 10098-82-5 |
| Molecular Formula | C12H10I3N2NaO4 |
| Molecular Weight | 649.93 g/mol |
| Iodine Content | ~58.6% by weight |
| Classification | High-Osmolar Contrast Medium (HOCM), Ionic Monomer |
| Aqueous Solubility | Freely soluble in water |
| Lipophilicity | Low (Hydrophilic), but higher than diatrizoate |
Pharmacokinetics and Renal Excretion Mechanisms
Upon intravenous administration, sodium iodamide is rapidly distributed throughout the extracellular fluid compartment. It exhibits very low plasma protein binding, preventing prolonged systemic retention.
The primary route of elimination is renal. Because of its low molecular weight and hydrophilic nature, sodium iodamide is freely filtered by the glomerulus. However, unlike purely non-ionic agents that rely almost exclusively on glomerular filtration, monomeric ionic acids like iodamide exhibit a degree of active tubular secretion. Research indicates that net tubular secretion for monomeric contrast agents increases with lipophilicity; iodamide demonstrates higher tubular secretion rates compared to diatrizoate or iothalamate, which directly influences its nephrographic performance in clinical urography[2, 4].
Pharmacokinetic pathway of Sodium Iodamide emphasizing renal clearance mechanisms.
Cellular Toxicity and Contrast-Induced Nephropathy (CIN)
The hyperosmolality and intrinsic chemotoxicity of sodium iodamide induce significant cellular stress, making it an excellent positive control in in vitro models of Contrast-Induced Nephropathy (CIN). Exposure to high-osmolar contrast media (HOCM) triggers the intrinsic mitochondrial apoptotic pathway. The osmotic shock and chemical stress lead to mitochondrial membrane depolarization, massive generation of Reactive Oxygen Species (ROS), and the translocation of pro-apoptotic proteins (such as Bax). This results in the release of cytochrome c into the cytosol, apoptosome formation, and caspase-9 activation, ultimately culminating in renal tubular cell apoptosis [3].
Cellular signaling pathway of Contrast-Induced Nephropathy triggered by ionic agents.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following self-validating protocols are designed for researchers utilizing sodium iodamide in pharmacological or toxicological assays.
Protocol A: Formulation and Osmolality Quality Control
Because the primary mechanism of toxicity for ionic monomers is osmotic pressure, validating the osmolality of the prepared solution is a mandatory quality control step before any in vitro or in vivo application.
-
Dissolution: Weigh the required mass of sodium iodamide powder (e.g., to achieve 300 mg I/mL, calculate based on the 58.6% iodine content). Dissolve in sterile Water for Injection (WFI) under continuous magnetic stirring at 37°C.
-
pH Adjustment: Measure the pH using a calibrated micro-electrode. Adjust to physiological pH (7.2–7.4) using 0.1 M NaOH or HCl. Causality: Non-physiological pH exacerbates endothelial toxicity independently of the contrast agent.
-
Osmolality Quantification: Transfer a 20 µL aliquot of the solution to a freezing point depression osmometer. Causality: Freezing point depression is strictly dependent on the number of dissolved particles, accurately capturing the hyperosmolar nature of the dissociated sodium and iodamide ions. Ensure the reading aligns with expected HOCM values (>1200 mOsm/kg).
-
Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile, light-protected vial.
Protocol B: In Vitro Assessment of CIN-Induced Apoptosis
This protocol utilizes Annexin V/PI staining to validate the mechanistic claim that sodium iodamide induces apoptosis via the intrinsic mitochondrial pathway [3].
-
Cell Culture: Seed HK-2 (Human Kidney-2) proximal tubular cells in 6-well plates at a density of 2×105 cells/well. Incubate in DMEM/F12 medium supplemented with 10% FBS at 37°C, 5% CO2 for 24 hours.
-
Contrast Agent Exposure: Replace the media with serum-free DMEM/F12 containing sodium iodamide at varying concentrations (e.g., 25, 50, and 100 mg I/mL). Include a mannitol-matched osmotic control well to differentiate between pure osmotic shock and iodamide chemotoxicity. Incubate for 12 hours.
-
Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via trypsinization. Wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker triggered by caspase activation), while PI stains cells with compromised membrane integrity (late apoptosis/necrosis).
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quantify the percentage of cells in the early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) quadrants.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 197196, Meglumine sodium iodamide" PubChem. URL:[Link]
-
Mützel, W., & Speck, U. "Mechanism of renal excretion of various X-ray contrast materials in rabbits." Investigative Radiology, 1980. URL:[Link]
-
Quintanilha, J. C. F., et al. "Iodinated contrast agents and their potential for antitumor chemotherapy." ResearchGate, 2022. URL:[Link]
-
Davies, P., et al. "Comparative study of the sodium salts of iodamide and iothalamate in clinical urography." British Journal of Radiology, 1981. URL:[Link]
